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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of T-1105, a promising

antiviral candidate, against established antiviral drugs. The data presented here, derived from

in vitro studies, is intended to assist researchers in evaluating its potential for further

development. The focus is on its efficacy in primary human cells, which more closely mimic the

physiological conditions of a natural infection compared to immortalized cell lines.

Executive Summary
T-1105, a non-fluorinated analogue of Favipiravir (T-705), demonstrates potent antiviral activity

against a range of RNA viruses. Like its counterpart, T-1105 functions as a prodrug, being

metabolized intracellularly to its active triphosphate form, T-1105-RTP. This active metabolite

acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the

termination of viral replication. This guide compares the antiviral efficacy of T-1105 with that of

Remdesivir, another RdRp inhibitor, and Oseltamivir, a neuraminidase inhibitor.

Comparative Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic

concentration (CC50) of T-1105's analogue Favipiravir, Remdesivir, and Oseltamivir against

influenza virus in relevant cell models. While specific data for T-1105 in primary human

bronchial epithelial cells for influenza is not readily available in the reviewed literature, the data

for its close analogue, Favipiravir, provides a valuable benchmark.
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Table 1: Antiviral Efficacy (EC50) Against Influenza Virus

Compound Virus Strain Cell Type EC50 (µM) Citation

Favipiravir (T-

705)

Influenza A

(H1N1)
MDCK 0.19 - 22.48 [1]

Remdesivir Not specified

Primary Human

Airway Epithelial

Cells

Not specified for

Influenza

Oseltamivir
Influenza A

(H1N1)

Primary Human

Bronchial

Epithelial Cells

0.0348

(prophylactic),

0.172 (post-

infection)

[2]

Table 2: Cytotoxicity (CC50)

Compound Cell Type CC50 (µM) Citation

Favipiravir (T-705) MDCK > 2000 [3]

Remdesivir Not specified Not specified

Oseltamivir Not specified Not specified

Mechanism of Action
The primary mechanism of action for T-1105 and Favipiravir is the inhibition of the viral RNA-

dependent RNA polymerase (RdRp). In contrast, Oseltamivir inhibits the viral neuraminidase,

an enzyme crucial for the release of newly formed viral particles from infected cells.
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Figure 1. Mechanisms of Action for T-1105/Favipiravir and Oseltamivir
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Caption: Mechanisms of Action for T-1105/Favipiravir and Oseltamivir.

Experimental Protocols
The following are generalized protocols for standard antiviral assays that can be adapted for

the evaluation of T-1105 in primary human bronchial epithelial cells.

Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of plaques (zones of cell

death) formed by a virus in a cell monolayer.

Cell Seeding: Plate primary human bronchial epithelial cells in 12-well plates at a density that

ensures a confluent monolayer on the day of infection.
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Virus Dilution: Prepare serial dilutions of the influenza virus stock in an appropriate infection

medium. The target dilution should produce 50-100 plaques per well in the virus control

wells.[4]

Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with

200 µL of the virus dilution for 1 hour at 37°C, allowing for viral adsorption.[4]

Compound Treatment: During virus adsorption, prepare serial dilutions of T-1105 and

comparator drugs.

Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid

medium (e.g., containing Avicel or agarose) mixed with the respective drug concentrations.

[4][5]

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until plaques

are visible.[4]

Staining and Counting: Fix the cells with a formaldehyde solution and stain with crystal violet.

Count the number of plaques in each well.[4]

Data Analysis: The EC50 value is calculated as the concentration of the compound that

reduces the number of plaques by 50% compared to the virus control.
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Figure 2. Plaque Reduction Assay Workflow
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Caption: Plaque Reduction Assay Workflow.
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Viral Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus produced in the presence

of an antiviral compound.

Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol.

Compound Treatment: After viral adsorption, remove the inoculum and add fresh medium

containing serial dilutions of the test compounds.[6]

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

Harvesting Supernatant: At the end of the incubation period, collect the cell culture

supernatants, which contain the progeny virus.

Virus Titeration: Determine the viral titer in the harvested supernatants using a standard

plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell

monolayers.[6]

Data Analysis: The EC50 value is the concentration of the compound that reduces the viral

yield by 50% compared to the virus control.

Conclusion
T-1105, a structural analogue of Favipiravir, holds significant promise as a broad-spectrum

antiviral agent. Its mechanism of action, targeting the viral RNA-dependent RNA polymerase, is

a validated strategy for antiviral drug development. The comparative data presented in this

guide, alongside the detailed experimental protocols, provide a framework for the further

evaluation of T-1105's antiviral activity in primary human cell models. Further studies are

warranted to determine the specific EC50 of T-1105 against various influenza strains in primary

human bronchial epithelial cells to fully elucidate its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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